molecular formula C17H15N3O B14377563 1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole CAS No. 88630-24-4

1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole

Cat. No.: B14377563
CAS No.: 88630-24-4
M. Wt: 277.32 g/mol
InChI Key: FIOJUPHUETTWIN-UHFFFAOYSA-N
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Description

1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H15N3O and its molecular weight is 277.32 g/mol. The purity is usually 95%.
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Preparation Methods

The synthesis of 1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole typically involves the reaction of 2,3-diphenyloxirane with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazole derivatives .

Scientific Research Applications

1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable candidate for drug development.

    Medicine: It is investigated for its potential use in treating various diseases, including cancer, due to its ability to inhibit specific enzymes and pathways.

    Industry:

Mechanism of Action

The mechanism of action of 1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which allows it to inhibit the activity of enzymes like cytochrome P450 and other metalloproteins. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Voriconazole: Another antifungal with enhanced activity against a broader spectrum of fungi.

    Rufinamide: An anticonvulsant used in the treatment of epilepsy[][1].

Properties

CAS No.

88630-24-4

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

1-[(2,3-diphenyloxiran-2-yl)methyl]-1,2,4-triazole

InChI

InChI=1S/C17H15N3O/c1-3-7-14(8-4-1)16-17(21-16,11-20-13-18-12-19-20)15-9-5-2-6-10-15/h1-10,12-13,16H,11H2

InChI Key

FIOJUPHUETTWIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)(CN3C=NC=N3)C4=CC=CC=C4

Origin of Product

United States

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